molecular formula C27H42O4 B14415598 Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- CAS No. 80735-21-3

Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)-

Katalognummer: B14415598
CAS-Nummer: 80735-21-3
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: XLHFBXMTUNORSV-CQOZKXSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is a steroidal compound with a unique spirostane structure. This compound is characterized by its specific stereochemistry, which is denoted by the (1beta,3alpha,5alpha) configuration. It is often studied for its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:

    Formation of the spirostane skeleton: This can be achieved through cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the 1,3-diol functionality.

    Stereochemical control: Specific reagents and conditions are employed to ensure the correct stereochemistry at the 1, 3, and 5 positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:

    Batch processing: Large quantities of starting materials are processed in batches.

    Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as chromium trioxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce different stereoisomers of the original compound.

Wissenschaftliche Forschungsanwendungen

Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of steroidal drugs and other bioactive compounds.

Wirkmechanismus

The mechanism of action of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: The compound may bind to steroid receptors, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways.

    Signal transduction: The compound may affect signaling pathways, leading to changes in cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5beta)-: Differing in the stereochemistry at the 5 position.

    Spirost-25(27)-ene-1,3-diol, (1alpha,3alpha,5alpha)-: Differing in the stereochemistry at the 1 position.

    Spirost-25(27)-ene-1,3-diol, (1beta,3beta,5alpha)-: Differing in the stereochemistry at the 3 position.

Uniqueness

Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

80735-21-3

Molekularformel

C27H42O4

Molekulargewicht

430.6 g/mol

IUPAC-Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI-Schlüssel

XLHFBXMTUNORSV-CQOZKXSPSA-N

Isomerische SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6

Kanonische SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.